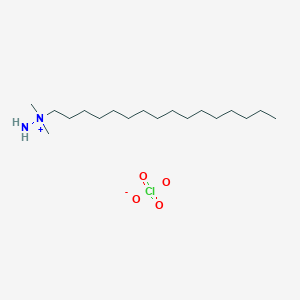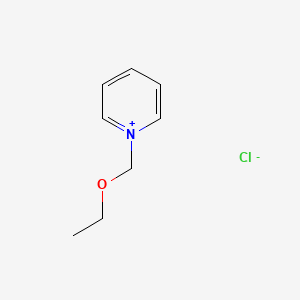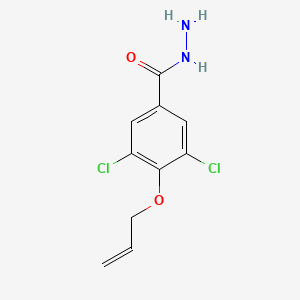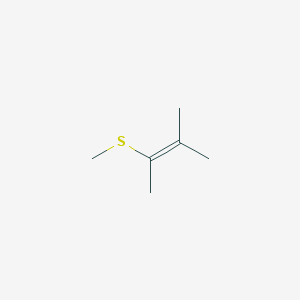
2-Butene, 2-methyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 2-methyl-3-(methylthio)- is an organic compound with the molecular formula C6H12S. It is a sulfur-containing isoprene derivative that has been identified in the defensive secretions of certain beetle species . This compound is notable for its distinctive odor and its role in the chemical defense mechanisms of these insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 2-methyl-3-(methylthio)- can be achieved through various methods. One common approach involves the reaction of prenyl bromide with a sulfur nucleophile . The reaction typically proceeds under mild conditions, with the sulfur nucleophile displacing the bromide ion to form the desired product.
Industrial Production Methods
Industrial production methods for 2-Butene, 2-methyl-3-(methylthio)- are not well-documented in the literature. the principles of organic synthesis, such as nucleophilic substitution reactions, can be scaled up for industrial applications. The use of appropriate catalysts and reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 2-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as bromine or iodine to form disulfides.
Reduction: Reduction reactions can be carried out using zinc and acid to revert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile, such as the reaction with prenyl bromide mentioned earlier.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction .
Aplicaciones Científicas De Investigación
2-Butene, 2-methyl-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a model compound to study sulfur-containing organic molecules and their reactivity.
Mecanismo De Acción
The mechanism by which 2-Butene, 2-methyl-3-(methylthio)- exerts its effects involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in nucleophilic attacks, forming bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in chemical defense mechanisms in beetles .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon used as a free radical scavenger.
Methyl 3-(methylthio)propionate: A sulfur-containing ester used in flavor and fragrance applications.
Uniqueness
2-Butene, 2-methyl-3-(methylthio)- is unique due to its specific structure and the presence of both an alkene and a sulfur-containing group. This combination imparts distinctive chemical properties and reactivity that differentiate it from other similar compounds.
Propiedades
Número CAS |
24653-46-1 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
2-methyl-3-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-5(2)6(3)7-4/h1-4H3 |
Clave InChI |
BFGFLYCZBGDXKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


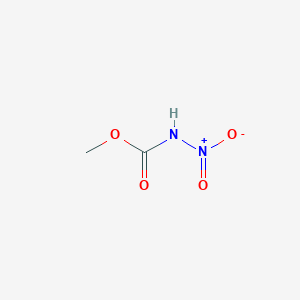
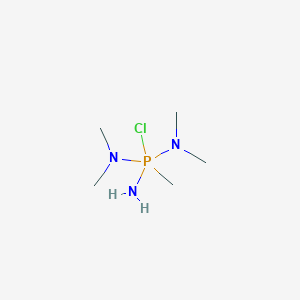
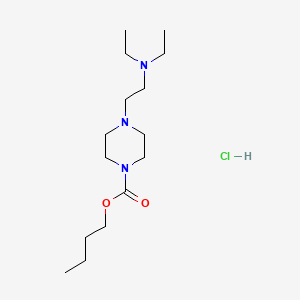

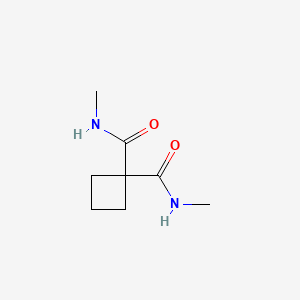
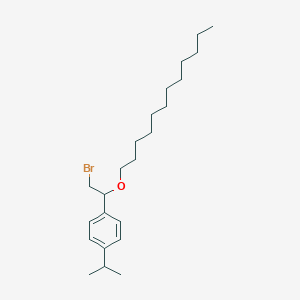


![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
